

Application Notes and Protocols for the Quantification of DSPE-PEG-COOH

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Compound of Interest

Compound Name: *Dspe-peg-cooh*

Cat. No.: *B13901301*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (**DSPE-PEG-COOH**). The following protocols are designed to assist in the accurate quantification of **DSPE-PEG-COOH** in various formulations, which is crucial for quality control, formulation development, and pharmacokinetic studies of lipid-based drug delivery systems.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

The HPLC-ELSD method is a robust technique for the simultaneous quantification of lipid components in liposomal formulations, including **DSPE-PEG-COOH**. Since **DSPE-PEG-COOH** lacks a strong UV chromophore, ELSD is an ideal detection method.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range (MPEG-DSPE)	0.03 - 0.48 mg/mL	[1]
Correlation Coefficient (r)	0.9998	[1]
Limit of Detection (LOD)	13 ng	[1]
Repeatability (RSD)	0.9%	[1]
Intermediate Precision (RSD)	≤1.9%	[1]
Average Recovery	100.0%	[1]

Experimental Protocol

a. Materials and Reagents:

- **DSPE-PEG-COOH** standard
- Methanol (HPLC grade)
- Tetrahydrofuran (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Ethanol (96%, HPLC grade) for sample preparation

b. Chromatographic Conditions:

- Column: Waters Symmetry 300 C18 (4.6 mm × 150 mm, 5 μm)[\[1\]](#)
- Mobile Phase: Methanol:Tetrahydrofuran:0.17 mol/L Ammonium Acetate (93:6:1, v/v/v)[\[1\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)
- Column Temperature: 25 °C[\[1\]](#)

- Injection Volume: 10 μ L[1]

c. ELSD Conditions:

- Detector: Alltech 2000ES ELSD[1]
- Drift Tube Temperature: 110 °C[1]
- Gas Flow Rate (Nitrogen): 2.6 L/min[1]

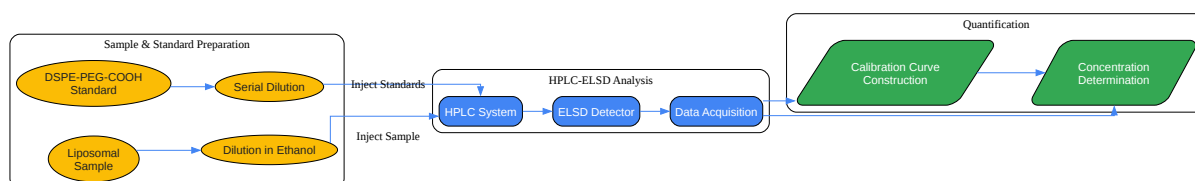
d. Standard and Sample Preparation:

- Standard Stock Solution: Prepare a stock solution of **DSPE-PEG-COOH** in ethanol (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.03 to 0.48 mg/mL).[1]
- Sample Preparation: To disrupt liposomal structures, dilute the liposome formulation with ethanol (e.g., a 4-fold dilution) to bring the lipid concentrations into the linear working range. [2]

e. Quantification:

- Inject the calibration standards to construct a calibration curve by plotting the log of the peak area versus the log of the concentration.
- Inject the prepared sample.
- Determine the concentration of **DSPE-PEG-COOH** in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow



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Caption: Workflow for **DSPE-PEG-COOH** quantification using HPLC-ELSD.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers very high sensitivity and specificity, making it suitable for quantifying **DSPE-PEG-COOH** in complex biological matrices.

Quantitative Data Summary

Parameter	Value	Reference
Principle	Chromatographic separation followed by mass-based detection and fragmentation.	[3]
Specificity	Very High	[3]
Sensitivity (LOD/LOQ)	Very High (low ng/mL to pg/mL range)	[3]
Linearity Range	Wide (3-4 orders of magnitude)	[3]

Experimental Protocol

a. Materials and Reagents:

- **DSPE-PEG-COOH** standard
- Deuterated DSPE analog (Internal Standard)
- Water with 0.1% formic acid (Mobile Phase A)
- Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid (Mobile Phase B)[\[3\]](#)
- Cold acetonitrile with 1% formic acid (for protein precipitation)

b. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)[\[3\]](#)
- Mobile Phase A: Water with 0.1% formic acid[\[3\]](#)
- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[\[3\]](#)
- Gradient: Start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.
- Flow Rate: 0.3 mL/min[\[3\]](#)
- Injection Volume: 5-10 μ L[\[3\]](#)

c. Tandem Mass Spectrometry Conditions:

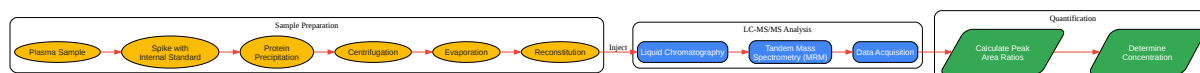
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[\[3\]](#)
- Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of **DSPE-PEG-COOH** and the internal standard.

d. Sample Preparation (from plasma):

- Aliquoting: Transfer 100 μ L of plasma to a microcentrifuge tube.[\[3\]](#)

- Internal Standard Spiking: Add an internal standard (e.g., deuterated DSPE).[3]
- Protein Precipitation & Lysis: Add 900 μ L of cold acetonitrile with 1% formic acid. Vortex for 1 minute.[3]
- Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in the mobile phase.

Experimental Workflow



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Caption: Workflow for **DSPE-PEG-COOH** quantification using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of **DSPE-PEG-COOH**. [4] While not as sensitive as mass spectrometry for quantification, it can provide quantitative information by comparing the integral of specific proton peaks to a known internal standard.

Experimental Protocol

a. Materials and Reagents:

- **DSPE-PEG-COOH** sample
- Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterium Oxide - D₂O)
- Internal standard with a known concentration and a distinct, non-overlapping peak (e.g., Trimethylsilylpropanoic acid - TMSP for D₂O).

b. NMR Spectroscopy:

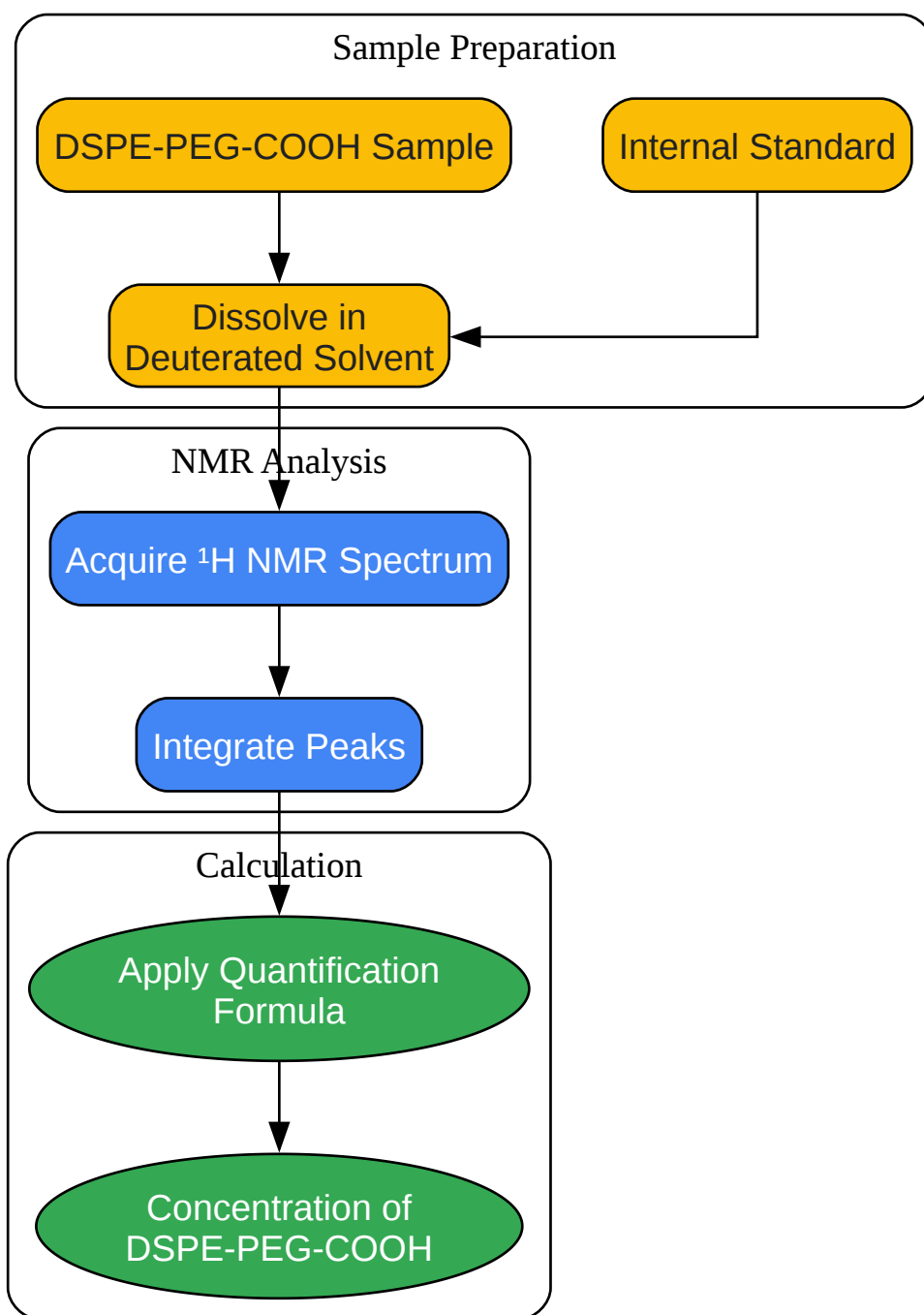
- Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: Standard ¹H NMR experiment.
- Key ¹H NMR Signals for **DSPE-PEG-COOH**:
 - DSPE moiety: Peaks corresponding to the stearyl chains (e.g., ~0.88 ppm for terminal CH₃, ~1.25 ppm for -(CH₂)_n-).[5]
 - PEG moiety: A prominent, broad peak around 3.6-3.8 ppm corresponding to the repeating ethylene glycol units (-OCH₂CH₂-).[5][6]

c. Quantification Procedure:

- Accurately weigh the **DSPE-PEG-COOH** sample and the internal standard and dissolve them in a known volume of deuterated solvent.
- Acquire the ¹H NMR spectrum.
- Integrate the characteristic peak of the PEG moiety (e.g., at ~3.7 ppm) and a well-resolved peak of the internal standard.
- Calculate the concentration of **DSPE-PEG-COOH** using the following formula:

$$\text{Concentration_sample} = (\text{Integral_sample} / \text{Protons_sample}) * (\text{Protons_standard} / \text{Integral_standard}) * \text{Concentration_standard}$$

Logical Relationship Diagram



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Caption: Logical steps for quantifying **DSPE-PEG-COOH** using NMR.

Colorimetric Assays

Colorimetric assays provide a simple and accessible method for quantifying the PEG component of **DSPE-PEG-COOH**. These methods are based on a color change that is proportional to the PEG concentration.

Ammonium Ferrothiocyanate Assay

This method is based on the partitioning of a chromophore from an aqueous to a chloroform phase in the presence of PEG.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Detection Limit	As low as 5 µg	[7] [8]
Linear Range	5 - 100 µg	[7] [8]

Experimental Protocol

a. Materials and Reagents:

- Ammonium ferrothiocyanate reagent
- Chloroform
- **DSPE-PEG-COOH** standards and samples

b. Assay Procedure:

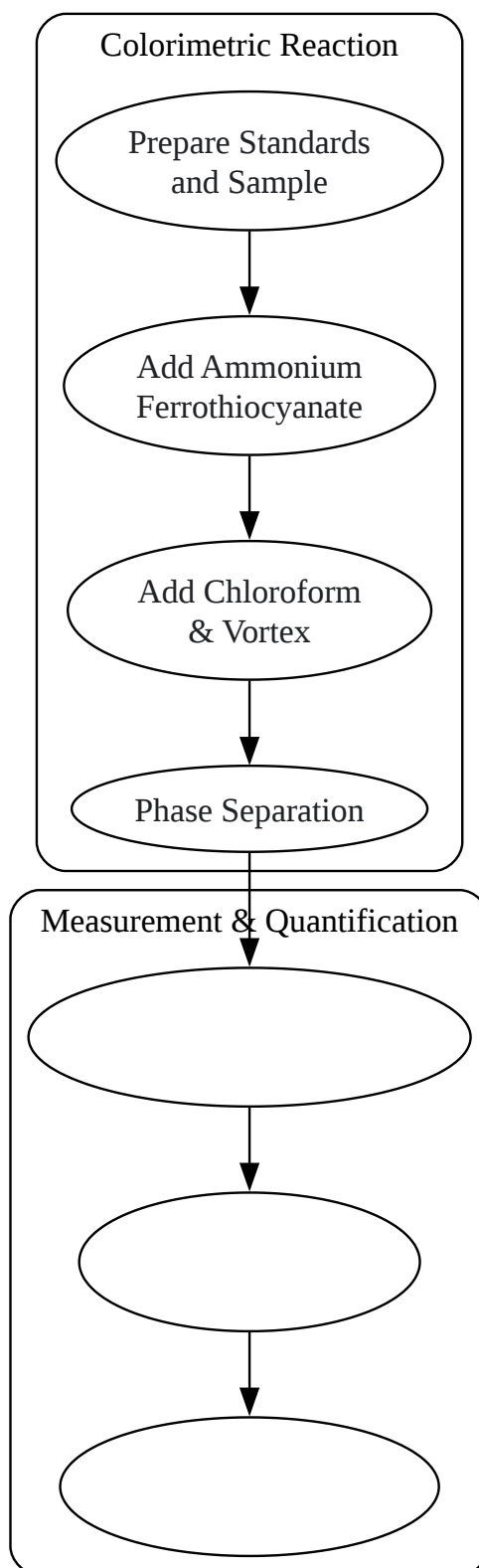
- Prepare a series of PEG standards and the **DSPE-PEG-COOH** sample in an aqueous solution.
- Add the ammonium ferrothiocyanate reagent to each standard and sample.
- Add chloroform and vortex thoroughly to facilitate phase separation.
- Allow the phases to separate. The chromophore will partition into the chloroform phase in the presence of PEG.

- Carefully collect the chloroform layer.
- Measure the absorbance of the chloroform layer using a spectrophotometer at the appropriate wavelength.

c. Quantification:

- Construct a standard curve by plotting the absorbance versus the concentration of the PEG standards.
- Determine the PEG concentration in the sample by interpolating its absorbance from the standard curve.

Experimental Workflowdot



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